Structural Characterization and Synthetic Utility of D-Arabinofuranoside, Methyl, Triacetate: A Technical Guide
Structural Characterization and Synthetic Utility of D-Arabinofuranoside, Methyl, Triacetate: A Technical Guide
Executive Summary As a Senior Application Scientist in carbohydrate chemistry, I frequently utilize D-Arabinofuranoside, methyl, triacetate (commonly referred to as Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside) as a foundational building block. This fully protected furanoside is a highly versatile glycosyl donor and structural scaffold, essential for the synthesis of nucleoside analogs and complex mycobacterial oligosaccharides. This whitepaper provides an in-depth analysis of its structural dynamics, molecular weight characteristics, and field-proven protocols for its synthesis and regioselective modification.
Chemical Identity and Fundamental Properties
The precise molecular weight and structural formula of D-Arabinofuranoside, methyl, triacetate dictate its stoichiometric behavior in complex multi-step syntheses. The base molecule, methyl D-arabinofuranoside, possesses a molecular weight of 164.15 g/mol [1]. Upon peracetylation, the addition of three acetyl groups yields the triacetate derivative, fundamentally altering its physicochemical profile and rendering it highly soluble in organic solvents[2].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside |
| Synonyms | D-Arabinofuranoside, methyl, triacetate |
| CAS Number | 90244-44-3 (general/beta), 22224-39-1 (alpha)[3][4] |
| Molecular Formula | C12H18O8[2] |
| Molecular Weight | 290.27 g/mol [2] |
| Appearance | White to off-white crystalline powder[3] |
Structural and Conformational Analysis
The furanose ring of D-Arabinofuranoside, methyl, triacetate is inherently flexible, typically adopting various envelope (E) and twist (T) conformations. However, the presence of the three bulky acetyl groups at C-2, C-3, and C-5 restricts this flexibility through steric hindrance, predominantly locking the ring into a conformation that minimizes 1,3-diaxial-like interactions.
Crucially, the acetyl group at the C-2 position plays a definitive mechanistic role during downstream glycosylation reactions. It provides anchimeric assistance (neighboring group participation), stabilizing the intermediate oxocarbenium ion and directing the stereochemical outcome of incoming nucleophiles to exclusively form 1,2-trans glycosidic linkages.
Synthesis and Enzymatic Modification Workflows
Workflow for the synthesis and functionalization of D-Arabinofuranoside, methyl, triacetate.
Protocol 1: Chemical Synthesis of Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside
Objective: Convert D-arabinose to its peracetylated methyl glycoside.
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Fischer Glycosylation: Suspend D-arabinose in anhydrous methanol containing 1% w/v HCl. Reflux for 2-3 hours.
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Causality: The acidic environment protonates the anomeric hydroxyl, facilitating the departure of water. The resulting oxocarbenium ion is rapidly attacked by methanol to form the methyl glycoside.
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Self-Validation: Monitor via TLC (Dichloromethane/Methanol 9:1). The reaction is complete when the starting material (Rf ~0.1) is fully converted to the methyl glycoside (Rf ~0.4).
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Neutralization: Neutralize the reaction mixture with solid silver carbonate (Ag2CO3), filter through a Celite pad, and concentrate under reduced pressure.
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Peracetylation: Dissolve the crude intermediate in anhydrous pyridine. Cool the reaction vessel to 0°C and add acetic anhydride (Ac2O) dropwise.
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Causality: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate, and it scavenges the acetic acid byproduct to drive the equilibrium forward. Cooling strictly prevents exothermic degradation and regiochemical scrambling.
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Workup: Stir at room temperature for 12 hours. Quench with ice water, extract with dichloromethane, and wash sequentially with 1M HCl (to remove residual pyridine), saturated aqueous NaHCO3, and brine.
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Isolation: Dry the organic layer over MgSO4, filter, and concentrate to yield the product as an off-white crystalline powder[3].
Protocol 2: Regioselective Enzymatic Deacetylation
Objective: Isolate methyl 3,5-di-O-acetyl-D-arabinofuranoside for downstream deoxygenation.
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Solvation: Dissolve Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside in a co-solvent mixture of phosphate buffer (pH 7.0) and 10% acetone.
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Causality: Acetone increases the aqueous solubility of the highly hydrophobic peracetylated substrate without denaturing the biocatalyst.
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Biocatalysis: Add Rhizopus oryzae esterase to the solution[5].
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Incubation: Incubate at 30°C with gentle orbital shaking.
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Causality: The enzyme's active site architecture selectively targets the sterically accessible C-2 acetyl group, leaving the C-3 and C-5 positions intact[5]. This biocatalytic approach entirely avoids the acyl migration commonly seen in harsh chemical hydrolysis.
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Termination & Purification: Extract the mixture with ethyl acetate to terminate the reaction. Purify the organic phase via silica gel chromatography.
Analytical Characterization
Accurate analytical characterization is non-negotiable for verifying the integrity of the synthesized triacetate before deploying it in downstream drug development applications.
Mass Spectrometry (MS)
In gas chromatography-mass spectrometry (GC-MS) or electron impact (EI) ionization, the intact molecular ion (m/z 290) is rarely observed due to the extreme lability of the glycosidic bond. Instead, fragmentation yields a highly characteristic and strong signal at m/z 217[6]. This specific mass shift corresponds to the cleavage of the methoxy group and one acetyl moiety, stabilizing as an oxocarbenium ion[6].
Mass spectrometry fragmentation pathway of Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides definitive proof of peracetylation. The 1H NMR spectrum is characterized by three distinct methyl singlets corresponding to the acetyl groups, while the anomeric proton shift confirms the stereochemistry at C-1.
Table 2: Key NMR Assignments (Predictive Consensus)
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity |
| 1H | Anomeric H-1 | 4.90 - 5.10 | Singlet / Doublet (anomer dependent) |
| 1H | O-CH3 (Methoxy) | 3.35 - 3.45 | Singlet |
| 1H | Acetyl CH3 (x3) | 2.05, 2.08, 2.11 | Singlets |
| 13C | Carbonyl (C=O) | 169.5 - 170.5 | Singlets |
| 13C | Anomeric C-1 | 106.0 - 108.0 | Singlet |
Applications in Drug Development
The utility of D-Arabinofuranoside, methyl, triacetate extends deeply into pharmaceutical development:
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Lipoarabinomannan (LAM) Analogs: It is a critical building block in the highly convergent synthesis of oligosaccharides derived from LAM, a major surface component of Mycobacterium tuberculosis. These synthetically derived miniature LAMs are actively utilized as vaccine adjuvants and in advanced immunological studies[5].
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Nucleoside Analogs: Through Vorbrüggen glycosylation, the triacetate derivative is coupled with silylated nucleobases. The C-2 acetyl group ensures high beta-stereoselectivity, a prerequisite for synthesizing biologically active antiviral and anticancer arabinonucleosides.
References
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Guidechem: METHYL-D-ARABINOFURANOSIDE 79083-42-4. 1
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Lookchem: a-D-Arabinofuranoside, methyl,triacetate (9CI).3
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PubChem / NIH: (3,4-Diacetyloxy-5-methoxyoxolan-2-yl)methyl acetate | C12H18O8. 2
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BLDpharm: Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside. 4
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DTU Inside: Production and Utilization of Hemicelluloses from Renewable Resources for Sustainable Advanced Products.6
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ResearchGate: A Concise Synthesis of Oligosaccharides Derived From Lipoarabinomannan (LAM) with Glycosyl Donors Having a Nonparticipating Group at C2. 5
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (3,4-Diacetyloxy-5-methoxyoxolan-2-yl)methyl acetate | C12H18O8 | CID 267767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. a-D-Arabinofuranoside, methyl,triacetate (9CI), CasNo.22224-39-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 4. 13039-40-2|((2R,3S,4S,5R,6R)-6-(((2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl dodecanoate|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
